molecular formula C27H30ClFN2O4S B1680335 2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide CAS No. 112769-37-6

2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide

Cat. No.: B1680335
CAS No.: 112769-37-6
M. Wt: 533.1 g/mol
InChI Key: AHYGPFWAZFOLSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RWJ-22108 involves the preparation of N-benzyl-N-methylaminoethyl 9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-[3,2-b]pyridine-8-carboxylate . The synthetic route includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a cyclic sulfone dihydropyridine.

    Aromatic substitution: Aromatic substitution is performed to introduce the 2-chloro-6-fluorophenyl group, which enhances the bronchoselective properties of the compound.

    Esterification: The ester side chain, N-benzyl-N-methylaminoethyl, is introduced to maximize in vivo activity.

Chemical Reactions Analysis

RWJ-22108 undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions may also occur, but detailed information is limited.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions are derivatives of the core structure with modified functional groups.

Scientific Research Applications

RWJ-22108 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study calcium channel blocking activity and tissue selectivity.

    Biology: The compound is studied for its effects on airway smooth muscle and its potential use in treating asthma.

Mechanism of Action

RWJ-22108 exerts its effects by inhibiting calcium entry into cells, specifically targeting calcium channels. This inhibition leads to the relaxation of airway smooth muscle and the prevention of airway obstruction . The molecular targets of RWJ-22108 include voltage-dependent calcium channels, which are crucial for muscle contraction. By blocking these channels, RWJ-22108 reduces calcium influx and subsequently relaxes the smooth muscle .

Properties

CAS No.

112769-37-6

Molecular Formula

C27H30ClFN2O4S

Molecular Weight

533.1 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5,5-dioxo-1,4,6,7,8,9-hexahydrothiepino[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C27H30ClFN2O4S/c1-18-23(27(32)35-15-14-31(2)17-19-9-4-3-5-10-19)25(24-20(28)11-8-12-21(24)29)26-22(30-18)13-6-7-16-36(26,33)34/h3-5,8-12,25,30H,6-7,13-17H2,1-2H3

InChI Key

AHYGPFWAZFOLSI-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-benzyl-N-methylaminoethyl-9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-(3,2-b)pyridine-8-carboxylate
RWJ 22108
RWJ-22108

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide

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